Methyl 4-(tert-butylcarbamoyl)benzoate
Overview
Description
Methyl 4-(tert-butylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid and is characterized by the presence of a tert-butylcarbamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(tert-butylcarbamoyl)benzoate can be synthesized through a Ritter reaction. The process involves the reaction of methyl 4-cyanobenzoate with tert-butyl acetate in the presence of acetic acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise temperature control systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(tert-butylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-(tert-butylcarbamoyl)benzoic acid.
Reduction: Formation of 4-(tert-butylamino)benzoate.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(tert-butylcarbamoyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(tert-butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The tert-butylcarbamoyl group plays a crucial role in these interactions by providing steric hindrance and electronic effects that influence binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 4-(tert-butylamino)benzoate
- Methyl 4-(tert-butylcarbamoyl)phenylacetate
- Methyl 4-(tert-butylcarbamoyl)benzamide
Comparison: Methyl 4-(tert-butylcarbamoyl)benzoate is unique due to its specific ester and carbamoyl functional groups. Compared to similar compounds, it exhibits distinct reactivity and binding properties, making it valuable in specialized applications. The presence of the tert-butyl group enhances its stability and resistance to hydrolysis, which is advantageous in various chemical processes .
Properties
IUPAC Name |
methyl 4-(tert-butylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLEASMBRLHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436675 | |
Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-98-6 | |
Record name | Methyl 4-(tert-butylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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